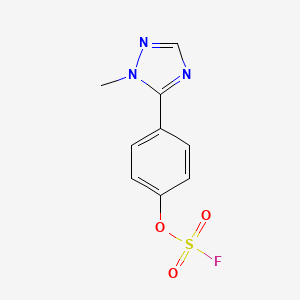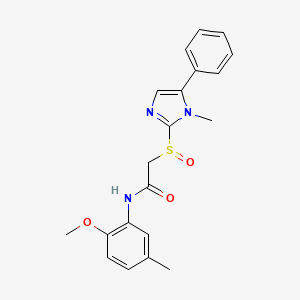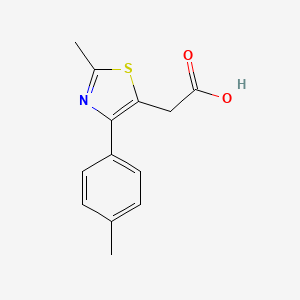
(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid” is a chemical compound with the CAS Number: 412312-35-7 . It has a molecular weight of 247.32 and its IUPAC name is [2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid .
Molecular Structure Analysis
The molecular formula of “(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid” is C13H13NO2S . The InChI Code is 1S/C13H13NO2S/c1-8-3-5-10(6-4-8)13-11(7-12(15)16)17-9(2)14-13/h3-6H,7H2,1-2H3,(H,15,16) .Aplicaciones Científicas De Investigación
Luminescent Properties and Sensing Applications
Substituted thiazoles, such as pyridylthiazoles, exhibit significant absorption, fluorescence, and excitation spectra variations at different pH values, making them potentially useful for metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shifts. This implies that derivatives of thiazoles, including "(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid," could be explored for similar applications (Grummt et al., 2007).
Synthesis and Biological Activity
A study on thiazolyl-acetic acid derivatives highlighted their synthesis and investigation for antimicrobial activities. One such derivative showed stronger and broader antibacterial and antifungal activities compared to certain commercial preservatives, suggesting its potential as an effective biocide in cosmetics and detergents. This indicates the broader antimicrobial potential of thiazole derivatives, including "(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid" (Shirai et al., 2013).
Heterocyclic γ-Amino Acids Synthesis
The synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) as a new class of constrained heterocyclic γ-amino acids built around a thiazole ring has been reported. These compounds are valuable as mimics of secondary structures of proteins, suggesting the relevance of thiazole derivatives in designing peptide mimetics and drug discovery (Mathieu et al., 2015).
Metal Complex Formation and Coordination Chemistry
Research on the complex formation properties of water-soluble thiazolyloximes with Cu2+ and Ni2+ in solution provides insights into their binding mechanisms and stability, relevant for understanding the metal coordination capabilities of thiazole derivatives. Such studies open avenues for exploring "(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid" in coordination chemistry and its potential application in catalysis or material science (Mokhir et al., 2002).
Corrosion Inhibition
Pyrazoline derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. Given the structural similarity, thiazole derivatives like "(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid" could potentially serve as corrosion inhibitors, an area that warrants further investigation to explore their full potential (Lgaz et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-3-5-10(6-4-8)13-11(7-12(15)16)17-9(2)14-13/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMQGCVFOABLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

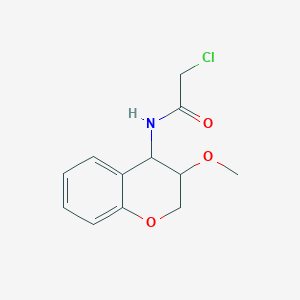
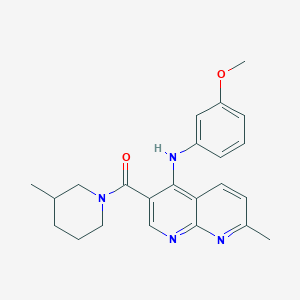
![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide](/img/structure/B2678870.png)
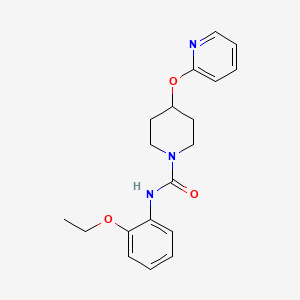
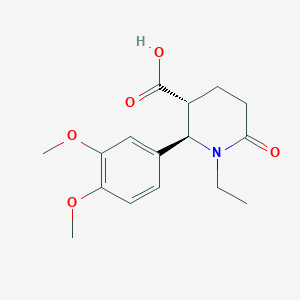
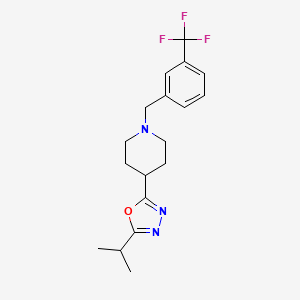
![3-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2678879.png)
![Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2678881.png)
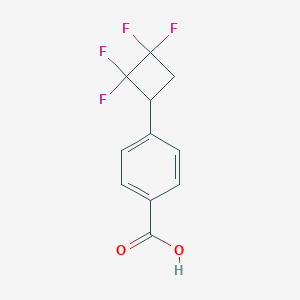
![methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2678884.png)
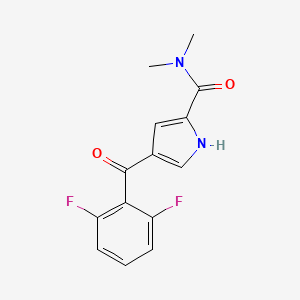
![N-(2,4-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2678887.png)
